Naphthalene-d8

Description

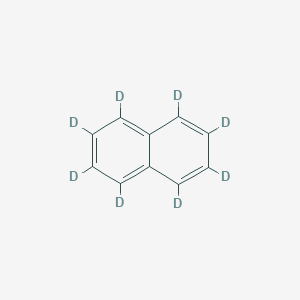

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octadeuterionaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894058 | |

| Record name | Naphthalene d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Naphthalene-d8 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Naphthalene-d8 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1146-65-2 | |

| Record name | Naphthalene-d8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H8)Naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H8)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Naphthalene-d8

This technical guide provides a detailed overview of the core physical properties of Naphthalene-d8 (Perdeuteronaphthalene), a deuterated analog of naphthalene (B1677914). The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize labeled compounds for analytical and metabolic studies. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for determining these properties, and presents a logical diagram of the interplay between physical states.

Core Physical and Chemical Data

This compound is a polycyclic aromatic hydrocarbon where all eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for the quantification of naphthalene by GC- or LC-mass spectrometry.[1][2]

| Identifier | Value |

| Chemical Formula | C₁₀D₈[3][4][5] |

| Molecular Weight | 136.22 g/mol [4][5][6] |

| CAS Number | 1146-65-2[1][3][4] |

| Appearance | White crystals or crystalline powder[1][7] |

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound, providing a clear comparison of its characteristics.

Thermal Properties

| Property | Value |

| Melting Point | 80-82 °C[1][4] |

| Boiling Point | 218 °C[1][4] |

| Flash Point | 79.0 °C (174.2 °F) - closed cup |

Density and Spectroscopic Data

| Property | Value |

| Density | 1.242 g/cm³[1][4] |

| Refractive Index | 1.58075 (at 589.3 nm and 98°C)[1] |

| Vapor Density | 4.4 (vs air)[1] |

| Vapor Pressure | 0.03 mmHg (at 25 °C)[1][4][6] |

Solubility and Purity

| Property | Description |

| Solubility | Slightly soluble in Chloroform and Methanol.[1] |

| Isotopic Purity | ≥99 atom % D |

| Assay | ≥98% (CP) |

Experimental Protocols

While specific experimental details for the determination of this compound's properties are not extensively published, the following are detailed general methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A common laboratory method is the capillary tube method.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the solid

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus along with a thermometer.

-

The apparatus is heated slowly and steadily.

-

The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is the melting point of the substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For small quantities of liquid, a micro boiling point determination method can be used.[8]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Liquid sample

Procedure:

-

A few milliliters of the liquid are placed in a small test tube.[9]

-

A capillary tube, sealed at the upper end, is placed open-end down into the test tube.[10]

-

The test tube is attached to a thermometer and heated.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

Heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and volume. The displacement method is suitable for irregularly shaped solids.[11][12]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., water)

-

Solid sample

Procedure:

-

The mass of the solid is accurately measured using an analytical balance.[13]

-

A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.

-

The solid is carefully immersed in the liquid, ensuring it is fully submerged. The new volume is recorded.

-

The volume of the solid is the difference between the final and initial liquid levels.[11]

-

The density is calculated by dividing the mass of the solid by its volume.[11][13]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A common method to determine the solubility of a solid in a liquid is the shake-flask method.[14]

Apparatus:

-

Conical flask with a stopper

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus

-

Solvent and solute

Procedure:

-

An excess amount of the solid solute is added to a known volume of the solvent in a flask.[14]

-

The flask is sealed and placed in a thermostatically controlled shaker or water bath to maintain a constant temperature.

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then carefully filtered to remove the excess undissolved solid.

-

A known volume of the clear saturated solution is taken, and the amount of dissolved solute is determined by a suitable analytical method (e.g., evaporation of the solvent and weighing the residue, or spectroscopic methods).

-

The solubility is then expressed as the mass of solute per volume or mass of the solvent.

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the fundamental physical properties of a substance like this compound and its state of matter.

References

- 1. This compound CAS#: 1146-65-2 [m.chemicalbook.com]

- 2. This compound | 1146-65-2 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. (2H8)Naphthalene | C10H8 | CID 92148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 14. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Synthesis and Isotopic Purity of Naphthalene-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Naphthalene-d8, a deuterated analog of naphthalene (B1677914), with a strong focus on achieving high isotopic purity. This document details established synthetic methodologies, experimental protocols, and analytical techniques for the precise determination of deuterium (B1214612) incorporation. The information presented herein is intended to be a valuable resource for researchers in various fields, including drug development, where isotopically labeled compounds are crucial for metabolic studies and as internal standards in quantitative analysis.

Introduction to this compound

This compound (C₁₀D₈) is a stable, non-radioactive isotopologue of naphthalene where all eight hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution imparts a higher molecular weight (136.22 g/mol ) compared to its non-deuterated counterpart (128.17 g/mol ), a property that is fundamental to its application in mass spectrometry-based analytical methods. The chemical properties of this compound are nearly identical to those of naphthalene, allowing it to serve as an ideal internal standard for the quantification of naphthalene and its metabolites in complex biological matrices. Furthermore, its distinct NMR signal makes it a useful tool in nuclear magnetic resonance spectroscopy studies.

Synthesis of this compound

The synthesis of this compound with high isotopic purity is paramount to its utility. The most common and effective methods involve direct deuterium exchange reactions on the naphthalene scaffold. Below, we detail two primary approaches: heterogeneous catalytic exchange and acid-catalyzed exchange.

Heterogeneous Catalytic Hydrogen-Deuterium Exchange

Heterogeneous catalysis is a widely employed method for the deuteration of aromatic compounds. This technique typically utilizes a noble metal catalyst, such as platinum or palladium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, most commonly deuterium oxide (D₂O).

Reaction Scheme:

C₁₀H₈ + 8D₂O --(Catalyst)--> C₁₀D₈ + 8HDO

One of the most effective and well-documented methods for the synthesis of this compound is through the use of a platinum-on-carbon (Pt/C) catalyst in the presence of heavy water (D₂O). This method has been shown to produce high yields and excellent deuterium incorporation.

Experimental Protocol:

A detailed experimental protocol for the Pt/C catalyzed deuteration of naphthalene is provided below:

Materials:

-

Naphthalene (C₁₀H₈)

-

5% Platinum on activated carbon (5% Pt/C)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

In a high-pressure reactor, combine naphthalene (1.00 g, 7.80 mmol), 5% Pt/C (1.52 g, 0.390 mmol of Pt), heavy water (40 mL), isopropanol (2 mL), and decahydronaphthalene (20 mL).

-

Seal the reactor and stir the mixture at 80 °C for 24 hours.

-

After 24 hours, cool the reactor to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add dichloromethane.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or sublimation to obtain this compound of high chemical and isotopic purity.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | Naphthalene | [1] |

| Catalyst | 5% Platinum on Carbon | [1] |

| Deuterium Source | Deuterium Oxide (D₂O) | [1] |

| Solvent | Isopropanol, Decahydronaphthalene | [1] |

| Reaction Temperature | 80 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Yield | 85% | [1] |

| Deuterium Conversion | 95% | [1] |

Acid-Catalyzed Deuterium Exchange

Acid-catalyzed deuterium exchange is another viable method for the synthesis of this compound. This approach involves the use of a strong deuterated acid, which acts as both the catalyst and the deuterium source.

Reaction Scheme:

C₁₀H₈ + 8D⁺ --(D-Acid)--> C₁₀D₈ + 8H⁺

While specific, detailed protocols for the acid-catalyzed synthesis of this compound are less commonly reported in readily accessible literature compared to catalytic methods, the general principle involves heating naphthalene in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d). The reaction proceeds through electrophilic substitution, where deuterons replace the protons on the aromatic ring. The efficiency of this method is highly dependent on the reaction conditions, including temperature, reaction time, and the strength of the acid.

Isotopic Purity Analysis

The determination of isotopic purity is a critical step in the validation of synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the extent of deuteration.

-

¹H NMR: The absence or significant reduction of proton signals in the aromatic region of the ¹H NMR spectrum provides a qualitative indication of high deuteration. The isotopic purity can be quantified by comparing the integral of the residual proton signals to that of a known internal standard.

-

²H (Deuterium) NMR: ²H NMR spectroscopy directly observes the deuterium nuclei. The presence of signals corresponding to the aromatic deuterons confirms successful deuteration. Quantitative analysis can be performed by integrating the deuterium signals.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is commonly used for the analysis of volatile compounds like naphthalene. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 136. The isotopic purity is determined by analyzing the relative intensities of the ion peaks corresponding to different numbers of deuterium atoms (e.g., C₁₀D₇H₁, C₁₀D₆H₂, etc.).

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous identification of different isotopologues and the precise determination of isotopic enrichment.

Quantitative Data from Isotopic Purity Analysis:

| Analytical Technique | Parameter Measured | Typical Result for High Purity this compound |

| ¹H NMR | Residual Proton Signal Intensity | < 1% of total H/D |

| ²H NMR | Deuterium Signal Integration | Confirms D at all 8 positions |

| GC-MS | Molecular Ion Peak Distribution | Predominant peak at m/z 136 |

| HRMS | Exact Mass Measurement | Confirms C₁₀D₈ composition |

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Simplified Mechanism of Platinum-Catalyzed H/D Exchange

The diagram below outlines a simplified proposed mechanism for the platinum-catalyzed hydrogen-deuterium exchange on an aromatic ring.

Caption: Simplified mechanism of platinum-catalyzed H/D exchange.

Conclusion

The synthesis of this compound with high isotopic purity is achievable through well-established methods, primarily heterogeneous catalytic exchange using Pt/C and D₂O. Careful execution of the experimental protocol and rigorous purification are essential for obtaining a product suitable for demanding applications in research and development. The isotopic purity of the final product must be thoroughly assessed using appropriate analytical techniques such as NMR and mass spectrometry to ensure its quality and reliability as an isotopic standard or tracer. This guide provides the foundational knowledge and practical details necessary for the successful synthesis and characterization of high-purity this compound.

References

A Technical Guide to Commercial Naphthalene-d8 for Researchers and Drug Development Professionals

Introduction

Naphthalene-d8, the deuterated analog of naphthalene (B1677914), is a critical component in a multitude of analytical and research applications. Its primary utility lies in its role as an internal standard for the quantification of naphthalene and other polycyclic aromatic hydrocarbons (PAHs) by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] This technical guide provides an in-depth overview of commercially available this compound, including a comparative analysis of supplier specifications, detailed experimental protocols for its use, and visual workflows to aid in experimental design.

Commercial Supplier and Product Specifications

A variety of chemical suppliers offer this compound, with specifications varying in terms of purity, isotopic enrichment, and available formats. For researchers and drug development professionals, selecting the appropriate grade and format is crucial for ensuring analytical accuracy and reproducibility. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Product Form | Isotopic Purity (atom % D) | Chemical Purity | CAS Number | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (MilliporeSigma) | Neat (Powder) | ≥99%[2] | ≥98% (CP)[2] | 1146-65-2[2] | 136.22[2] |

| Solution (2000 µg/mL in Dichloromethane) | - | Certified Reference Material | 1146-65-2 | 136.22 | |

| Cambridge Isotope Laboratories, Inc. | Neat | 99% | 98%[3] | 1146-65-2[3] | 136.22[3] |

| LGC Standards | Neat | - | 98.39%[4] | 1146-65-2[4] | 136.22[4] |

| Thermo Scientific Chemicals (via Fisher Scientific) | Neat (for NMR) | ≥98% | - | 1146-65-2 | 136.22 |

| Solution (2000 µg/mL in Dichloromethane) | - | Standard | 1146-65-2 | 136.22 | |

| Simson Pharma Limited | Neat | - | High Quality | 1146-65-2 | 136.22 |

| Santa Cruz Biotechnology | Neat | - | - | 1146-65-2[5] | 136.22[5] |

| AccuStandard | Solution (0.2 mg/mL in Dichloromethane) | - | Certified Reference Material | 1146-65-2[6] | 136.22[6] |

| Chem-Lab (via Fisher Scientific) | Solution (2000 µg/mL) | - | Standard | 1146-65-2[7] | 136.22[7] |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀D₈ |

| Appearance | White crystalline solid |

| Melting Point | 80-82 °C (lit.)[2] |

| Boiling Point | 218 °C (lit.)[2] |

| Vapor Pressure | 0.03 mmHg (at 25 °C)[2] |

Experimental Protocols

This compound is most commonly employed as an internal standard in the analysis of PAHs in environmental matrices. The following protocols provide detailed methodologies for its use in soil and water samples.

Protocol 1: Analysis of PAHs in Soil using QuEChERS and GC-MS

This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of PAHs from soil samples.[8]

1. Sample Preparation and Extraction:

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

-

Hydration: To a 50 mL centrifuge tube, add 5 g of the sieved soil. Add 5 mL of deionized water and vortex to hydrate (B1144303) the soil.

-

Fortification: Spike the sample with a known concentration of a this compound internal standard solution.

-

Extraction: Add 10 mL of acetonitrile (B52724) to the tube and shake vigorously for 1 minute.

-

Salting Out: Add the contents of a QuEChERS salt packet (commonly containing magnesium sulfate (B86663) and sodium chloride) to the tube.[8] Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at a speed sufficient to separate the organic and aqueous layers (e.g., 3500 rpm for 5 minutes).

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a portion of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18).

-

Vortex the d-SPE tube for 1 minute.

-

Centrifuge the tube to pellet the sorbent material.

3. GC-MS Analysis:

-

Transfer the cleaned extract to a GC vial.

-

Inject an aliquot of the extract into the GC-MS system.

-

GC Conditions (Example):

-

Column: A mid-polarity column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane).

-

Inlet Temperature: 250-300 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 320 °C) at a controlled rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for naphthalene and this compound.

-

Protocol 2: Analysis of PAHs in Water by Liquid-Liquid Extraction and GC-MS

This protocol is based on methodologies recommended by the U.S. Environmental Protection Agency (EPA) for the analysis of semi-volatile organic compounds in water.[9]

1. Sample Preparation and Extraction:

-

Sample Collection: Collect a 1-liter water sample in a clean glass container.

-

Fortification: Spike the water sample with a known amount of this compound internal standard solution.

-

pH Adjustment: Adjust the pH of the water sample as required by the specific method (often neutral or slightly basic).

-

Liquid-Liquid Extraction:

-

Transfer the water sample to a 2-liter separatory funnel.

-

Add 60 mL of dichloromethane (B109758) (DCM) to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, venting frequently to release pressure.

-

Allow the layers to separate and drain the lower DCM layer into a collection flask.

-

Repeat the extraction twice more with fresh 60 mL portions of DCM.

-

-

Drying: Pass the combined DCM extracts through a column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

2. GC-MS Analysis:

-

Follow the GC-MS analysis steps as outlined in Protocol 1.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. 萘-d8 99 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Naphthalene (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-365-5 [isotope.com]

- 4. Naphthalene D8 | CAS 1146-65-2 | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. accustandard.com [accustandard.com]

- 7. Chem-Lab this compound standard 2.000 µg/ml (1 ml), Quantity: 1mL | Fisher Scientific [fishersci.co.uk]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. www2.gov.bc.ca [www2.gov.bc.ca]

Naphthalene-d8 (CAS: 1146-65-2): A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Naphthalene-d8 stands as a critical tool in analytical chemistry, primarily utilized for its role as a highly effective internal standard. This deuterated analog of naphthalene (B1677914) offers enhanced accuracy and precision in the quantification of naphthalene and other polycyclic aromatic hydrocarbons (PAHs) across a variety of matrices. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, safety protocols, and detailed experimental applications.

Core Properties and Specifications

This compound, also known as perdeuteronaphthalene, is a stable, non-radioactive isotopic form of naphthalene where all eight hydrogen atoms have been replaced with deuterium (B1214612).[1][2] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key characteristic leveraged in mass spectrometry-based analytical techniques.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1146-65-2[1] |

| Molecular Formula | C₁₀D₈[2][4] |

| Molecular Weight | 136.22 g/mol [2][4] |

| Appearance | White solid[5] |

| Melting Point | 81 - 83 °C[5] |

| Boiling Point | 218 °C[6] |

| Flash Point | 78 °C / 172.4 °F[5] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol.[6] Insoluble in water.[7] |

| Vapor Density | 4.4 (vs air)[6] |

| Vapor Pressure | 0.03 mm Hg (at 25 °C)[6] |

Synthesis of this compound

A common method for the synthesis of this compound involves the catalytic deuteration of naphthalene. A typical laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Naphthalene (1.00 g, 7.80 mmol)

-

5% Platinum on carbon (Pt/C) (1.52 g, 0.390 mmol)

-

Heavy water (D₂O) (40 mL)

-

Isopropanol (2 mL)

-

Decahydronaphthalene (B1670005) (20 mL)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Combine naphthalene, 5% Pt/C, heavy water, isopropanol, and decahydronaphthalene in a high-pressure reactor.

-

Stir the mixture for 24 hours at 80 °C.

-

Cool the reactor to room temperature.

-

Add dichloromethane to the reaction mixture and separate the organic layer.

-

Dry the organic layer with magnesium sulfate and filter.

-

Concentrate the filtrate to yield deuterated naphthalene.

This procedure typically results in a yield of approximately 85% with a deuterium conversion of 95%.[8]

Safety and Handling

This compound is classified as a flammable solid and is harmful if swallowed.[5] It is also suspected of causing cancer.[5] Therefore, appropriate safety precautions must be taken when handling this compound.

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H228: Flammable solid[7] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7] |

| H302: Harmful if swallowed[5] | P264: Wash skin thoroughly after handling. |

| H351: Suspected of causing cancer[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |

| H410: Very toxic to aquatic life with long lasting effects[6] | P273: Avoid release to the environment.[9] |

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[5][7][10][11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated area or a fume hood.[5]

Application as an Internal Standard in Analytical Chemistry

The primary application of this compound is as an internal standard in quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS).[3][12] An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample. It is used to correct for the loss of analyte during sample preparation and analysis. Since this compound has nearly identical chemical and physical properties to naphthalene, it co-elutes with naphthalene during chromatographic separation but is readily distinguished by its higher mass in the mass spectrometer.[3] This allows for accurate quantification of naphthalene and other PAHs in complex matrices such as environmental, food, and biological samples.[12]

Experimental Protocol: Quantification of Naphthalene in Soil using GC-MS with this compound as an Internal Standard

This protocol is a generalized procedure based on common methodologies for PAH analysis in soil.

1. Sample Preparation and Extraction:

-

Sample Homogenization: Homogenize the soil sample to ensure uniformity.

-

Spiking with Internal Standard: Weigh a known amount of the soil sample (e.g., 10 g) into an extraction vessel. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent).

-

Extraction: A common extraction method is Accelerated Solvent Extraction (ASE) or Soxhlet extraction using a solvent mixture such as hexane (B92381) and acetone (B3395972) (1:1, v/v).

-

Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

2. Sample Cleanup (if necessary):

-

For complex matrices, a cleanup step using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges may be required to remove interfering compounds.

3. GC-MS Analysis:

-

Instrument Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet: Splitless injection at 280 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer Parameters:

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor m/z 128 for naphthalene and m/z 136 for this compound.

-

4. Quantification:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of naphthalene and a constant concentration of this compound.

-

Plot the ratio of the peak area of naphthalene to the peak area of this compound against the concentration of naphthalene.

-

Determine the concentration of naphthalene in the sample by comparing the peak area ratio from the sample to the calibration curve.

Caption: Workflow for the quantification of naphthalene in soil.

Logical Relationships in Isotope Dilution Mass Spectrometry

The underlying principle of using this compound as an internal standard is based on the concept of isotope dilution mass spectrometry (IDMS). The logical relationship in this technique ensures accurate quantification by compensating for variations in sample preparation and instrument response.

Caption: Logical flow of isotope dilution mass spectrometry.

Signaling Pathways

It is important for researchers to note that this compound is a synthetic, isotopically labeled compound used for analytical purposes. It is not involved in biological signaling pathways. Its non-deuterated counterpart, naphthalene, can be metabolized in biological systems, and its metabolites can have toxicological effects. However, the role of this compound is strictly as a tracer for analytical quantification, not as a participant in biological processes.

Conclusion

This compound is an indispensable tool for accurate and precise quantification of naphthalene and other PAHs in a wide range of scientific disciplines. Its well-characterized physical and chemical properties, combined with its utility as an internal standard in powerful analytical techniques like GC-MS, make it a valuable asset for researchers in environmental science, food safety, and toxicology. Proper handling and adherence to safety protocols are essential for its effective and safe use in the laboratory.

References

- 1. Headspace solid-phase microextraction with gas chromatography-mass spectrometry determination of naphthalene in the composite food samples from the 2011 Canadian total diet study in Ottawa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hpst.cz [hpst.cz]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]

- 12. www2.gov.bc.ca [www2.gov.bc.ca]

In-depth Technical Guide to the NMR Spectrum of Naphthalene-d8: A Practical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-d8 (C₁₀D₈) is the deuterated analog of naphthalene, a polycyclic aromatic hydrocarbon. In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, it serves as a high-purity solvent and an internal standard.[1][2] Its utility stems from the fact that deuterium (B1214612) (²H) is NMR-inactive at the frequencies used for proton (¹H) NMR, thus providing a "silent" background for the analysis of non-deuterated analytes. However, understanding the residual signals in the ¹H spectrum and the characteristics of the ¹³C spectrum of this compound itself is crucial for accurate spectral interpretation and for quality control of this important NMR solvent.

This technical guide provides an overview of the expected NMR spectral features of this compound and outlines the standard experimental protocols for acquiring high-quality NMR data.

Data Presentation: NMR Spectral Data of this compound

Obtaining precise, quantitative NMR data for this compound from public databases is challenging. Commercially available this compound typically has a high isotopic purity (e.g., 98-99 atom % D). Consequently, its ¹H NMR spectrum is dominated by residual proton signals, while its ¹³C NMR spectrum is influenced by the deuterium substitution.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound will primarily show small signals corresponding to the residual protons in the molecule. For a 99% deuterated sample, the intensity of these signals will be approximately 1% of what would be observed for non-deuterated naphthalene. The chemical shifts of these residual protons are expected to be very similar to those of their non-deuterated counterparts. In naphthalene, there are two distinct proton environments: the α-protons (positions 1, 4, 5, 8) and the β-protons (positions 2, 3, 6, 7).

¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show signals for the carbon atoms, but their appearance will be altered by the attached deuterium atoms. The primary effects are:

-

Isotope Shift: The chemical shifts of the deuterated carbons will be slightly upfield (to a lower ppm value) compared to their protonated counterparts.

-

C-D Coupling: The signals for the deuterated carbons will be split into multiplets due to coupling with deuterium (which has a spin I=1). The multiplicity will follow the 2nI+1 rule, where n is the number of equivalent deuterium atoms and I is the spin. For a C-D bond, this results in a triplet (1:1:1 intensity ratio).

-

Long-Range C-D Coupling: Carbons not directly attached to deuterium may show smaller, long-range couplings.

-

NOE Effects: The Nuclear Overhauser Effect (NOE) enhancement, which is significant for proton-bearing carbons, will be substantially reduced for deuterated carbons.

Due to the lack of publicly available, high-resolution spectral data with confirmed assignments for this compound, a detailed quantitative table cannot be provided at this time. Researchers are advised to acquire a spectrum of their specific lot of this compound for precise chemical shift values.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR spectra of a sample dissolved in this compound, or of this compound itself.

Sample Preparation

-

Analyte Concentration: For ¹H NMR of a small molecule analyte, a concentration of 5-25 mg/mL is generally sufficient. For ¹³C NMR, a higher concentration is desirable due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus; a near-saturated solution is ideal if sample quantity allows.

-

Solvent: this compound is a solid at room temperature (melting point ~80-82 °C). Therefore, for solution-state NMR, the sample must be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and this compound would typically be used as an internal standard. For solid-state NMR of this compound, the crystalline powder is packed into a solid-state NMR rotor.

-

Filtration: To ensure good spectral resolution by minimizing magnetic field inhomogeneity, it is crucial to filter the sample solution through a pipette plugged with glass wool to remove any particulate matter.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. The solution height in the tube should be sufficient to cover the NMR probe's detection coils, typically around 4-5 cm.

¹H NMR Spectroscopy

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used. A 30° pulse angle is often chosen as a compromise between signal intensity and relaxation delay.

-

Acquisition Parameters:

-

Spectral Width (SW): A typical spectral width for ¹H NMR is 12-16 ppm.

-

Number of Scans (NS): For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient.

-

-

Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz is common) followed by a Fourier transform. The spectrum is then phased and baseline corrected.

¹³C NMR and DEPT Spectroscopy

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment is used for a broadband ¹³C spectrum. For determining the number of attached protons to each carbon, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed.

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

-

DEPT-90: Only CH signals are observed.

-

-

Acquisition Parameters:

-

Spectral Width (SW): A typical spectral width for ¹³C NMR is 200-250 ppm.

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required, ranging from hundreds to thousands depending on the sample concentration.

-

Relaxation Delay (D1): A 2-second delay is a good starting point.

-

-

Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed.

2D NMR Spectroscopy (HSQC and HMBC)

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹JCH coupling). It is highly sensitive as it is proton-detected.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range couplings, ²JCH and ³JCH). It is invaluable for determining the connectivity of molecular fragments.

-

Experimental Setup: These are standard experiments available on modern NMR spectrometers. The default parameter sets are often a good starting point, with optimization of the spectral widths and evolution delays for specific coupling constant ranges if necessary.

Mandatory Visualizations

Caption: Workflow for NMR-based structure elucidation.

Caption: Logic for determining carbon types using DEPT spectra.

Conclusion

This compound is an essential solvent and standard in NMR spectroscopy. While its primary role is to provide a non-interfering medium for analyte analysis, a thorough understanding of its own NMR spectral characteristics is vital for high-quality research. The ¹H spectrum will display residual proton signals at chemical shifts similar to naphthalene, and the ¹³C spectrum will show characteristic upfield shifts and C-D coupling patterns. The experimental protocols outlined in this guide provide a robust framework for acquiring high-resolution NMR data for any sample, including this compound itself. For definitive spectral assignments of a specific batch of this compound, it is recommended to acquire and analyze its ¹H and ¹³C NMR spectra directly.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Naphthalene-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Naphthalene-d8 (perdeuteronaphthalene). This compound is a deuterated polycyclic aromatic hydrocarbon commonly employed as an internal standard in the quantitative analysis of naphthalene (B1677914) and other polycyclic aromatic hydrocarbons (PAHs) due to its similar chemical properties and distinct mass-to-charge ratio. Understanding its fragmentation pattern under electron ionization is crucial for accurate method development and data interpretation.

Electron Ionization Mass Spectrometry of this compound

Under electron ionization (EI), this compound (C₁₀D₈) undergoes fragmentation to produce a characteristic mass spectrum. The molecule is first ionized to form a molecular ion (M⁺•), which then fragments through various pathways to yield smaller charged species. The stability of the aromatic ring system significantly influences the fragmentation process.

Quantitative Fragmentation Data

The relative abundances of the major ions observed in the electron ionization mass spectrum of this compound are summarized below. Data has been compiled from multiple spectral databases to provide a comprehensive overview.

| Ion Description | Proposed Formula | m/z (Thomson) | Relative Abundance (%) - Spectrum 1 | Relative Abundance (%) - Spectrum 2 |

| Molecular Ion | [C₁₀D₈]⁺• | 136 | 100.00 | 100.00 |

| Loss of a Deuterium (B1214612) radical | [C₁₀D₇]⁺ | 134 | 10.32 | 3.53 |

| Loss of Acetylene-d2 | [C₈D₆]⁺• | 108 | 12.08 | 3.96 |

| Doubly Charged Molecular Ion | [C₁₀D₈]²⁺ | 68 | - | - |

| Benzene-d3 Cation | [C₅D₃]⁺ | 66 | - | - |

| Naphthalenyl-d4 Cation | [C₁₀D₄]⁺ | 54 | 12.44 | - |

Data compiled from the NIST WebBook and PubChem spectral databases. Relative abundances can vary slightly depending on the instrument and experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion is initiated by the loss of a deuterium radical or a neutral molecule of deuterated acetylene. The primary fragmentation pathways are visualized in the diagram below.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane (B109758) or methanol. A typical concentration for an internal standard stock solution is in the range of 100-1000 µg/mL.

-

Working Solution: Dilute the stock solution to the desired concentration for analysis. When used as an internal standard, the final concentration in the sample is typically in the low µg/mL to ng/mL range.

-

Sample Matrix: If analyzing this compound within a complex matrix, appropriate extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the analyte and minimize matrix interference.

Gas Chromatography (GC) Method

-

Injector:

-

Injection Mode: Splitless or split, depending on the required sensitivity.

-

Injector Temperature: 250-280 °C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

GC Column: A non-polar or semi-polar capillary column is typically used. A common choice is a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, DB-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial Temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Final Hold: Hold at the final temperature for 2-5 minutes.

-

Mass Spectrometry (MS) Method

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode:

-

Full Scan: Acquire data over a mass range of m/z 40-450 to obtain a complete mass spectrum.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound (e.g., m/z 136, 108, 134) to enhance sensitivity and selectivity.

-

-

Data Analysis: Process the acquired data using the instrument's software to identify peaks, integrate peak areas, and determine the fragmentation pattern and relative abundances of the ions.

The experimental workflow for a typical GC-MS analysis of this compound is illustrated in the following diagram.

Caption: A generalized workflow for the analysis of this compound by GC-MS.

This guide provides foundational information on the mass spectrometric behavior of this compound. For specific applications, further method optimization and validation are essential to ensure data quality and accuracy.

An In-depth Technical Guide to the Safe Handling of Naphthalene-d8 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Naphthalene-d8 powder, a deuterated polycyclic aromatic hydrocarbon. The following sections detail the material's properties, associated hazards, risk mitigation strategies, and emergency procedures. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white, crystalline solid.[1] Its physical and chemical properties are summarized in the table below. Understanding these properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₁₀D₈ | [2] |

| Molecular Weight | 136.22 g/mol | [2][3][4] |

| Appearance | White crystalline powder or solid | [1][3][5] |

| Odor | Odorless or characteristic mothball-like odor | [3][5] |

| Melting Point | 80-83 °C (176-181.4 °F) | [1][3][5][6] |

| Boiling Point | 218 °C (424 °F) | [1][6][7][8] |

| Flash Point | 78-79 °C (172.4-174.2 °F) (closed cup) | [3][5][6] |

| Vapor Pressure | 0.03 mmHg at 25 °C | [4][6] |

| Vapor Density | 4.4 (vs air) | [1][6] |

| Solubility | Insoluble in water.[9] Soluble in chloroform (B151607) and methanol (B129727) (slightly).[1] | |

| Explosive Limits | 0.9% (Lower), 5.9% (Upper) | [1][3][5][6][10] |

| Stability | Stable under recommended storage conditions.[1][8][11] Hygroscopic.[4][7] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[2]

Hazard Classifications:

| Hazard | Category | Statement |

| Flammable Solid | Category 1/2 | H228: Flammable solid.[3][9] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][5] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[3][5][9] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[3] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3][12] |

Toxicological Summary:

This compound is suspected of causing cancer.[3][5][9] The International Agency for Research on Cancer (IARC) has classified naphthalene (B1677914) as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals.[13] Inhalation exposure in rodents has been shown to cause tumors in the nasal epithelium and lungs.[13]

The toxicity of naphthalene is linked to its metabolic activation by cytochrome P450 (CYP) enzymes into reactive metabolites, primarily naphthalene-1,2-oxide.[13][14][15] This epoxide can then undergo further transformations leading to cytotoxic and genotoxic effects.[14][15] Oxidative stress and DNA damage have been observed in the liver and brain tissue of rats exposed to naphthalene.[15]

Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis.[2] Other symptoms of exposure can include headache, nausea, vomiting, and confusion.[2] In sensitive individuals, exposure can trigger a hemolytic crisis.[4]

Metabolism and Carcinogenicity Pathway

The metabolic activation of naphthalene is a critical step in its toxicity. The following diagram illustrates the major metabolic pathways.

Caption: Metabolic pathway of this compound leading to toxic metabolites.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risk.

Handling:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[16][17][18]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][7][16]

-

Take precautionary measures against static discharge.[2][7] All equipment should be grounded.[17]

-

Avoid all personal contact, including inhalation.[16]

-

Wear appropriate personal protective equipment (PPE).[16][17]

Storage:

-

Store under an inert atmosphere and protect from moisture.[5]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for preventing exposure.

Engineering Controls:

-

All operations involving this compound should be conducted in a certified chemical fume hood or a ducted biosafety cabinet.[17]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Ensure adequate ventilation to keep airborne concentrations below recommended exposure limits.[2]

Personal Protective Equipment (PPE):

| PPE | Specifications |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2][3][14] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2][17] Flame retardant antistatic protective clothing.[2][7] Lab coat and closed-toe shoes.[17] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95) should be used if exposure limits are exceeded or if irritation is experienced.[5] |

Occupational Exposure Limits:

| Organization | Limit |

| OSHA PEL | TWA 10 ppm (50 mg/m³)[19] |

| NIOSH REL | TWA 10 ppm (50 mg/m³), STEL 15 ppm (75 mg/m³)[1] |

| ACGIH TLV | TWA 10 ppm (52 mg/m³)[1] |

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation persists.[2][5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Flammable solid.[5] May form combustible dust concentrations in air.[5] Vapors are heavier than air and may spread along floors.[7] Hazardous decomposition products include carbon oxides.[2]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Accidental Release Measures:

For a minor spill of this compound powder, follow the workflow below. For major spills, evacuate the area and call emergency services.[4]

Caption: Workflow for handling a minor this compound powder spill.

Experimental Protocols for Exposure Assessment

Regular exposure assessment is crucial when working with this compound. The following are detailed methodologies for key experiments.

Air Sampling and Analysis (Adapted from OSHA Method 35)

This protocol describes a method for collecting and analyzing airborne this compound to assess inhalation exposure.

Methodology:

-

Sample Collection:

-

Use a personal sampling pump calibrated to a flow rate of 0.2 L/min.

-

Collect air samples on Chromosorb 106 tubes (100 mg/50 mg sections).

-

A recommended air volume of 10 L is sampled.

-

-

Sample Preparation:

-

Break the ends of the Chromosorb tube and transfer the front and back sorbent sections to separate 2-mL vials.

-

Desorb the this compound from the sorbent by adding 1 mL of carbon disulfide to each vial.

-

Cap the vials and allow them to stand for 30 minutes with occasional agitation.

-

-

Analysis:

-

Analyze the samples by gas chromatography with a flame ionization detector (GC-FID).

-

Prepare calibration standards by diluting a known quantity of this compound in carbon disulfide.

-

The concentration of this compound is determined by comparing the peak area of the sample to the calibration curve.

-

Experimental Workflow:

Caption: Workflow for air sampling and analysis of this compound.

Biological Monitoring: Urinary Metabolite Analysis

This protocol is for the non-invasive assessment of this compound exposure by measuring its metabolites in urine. The primary metabolites to monitor are 1- and 2-naphthol and 1,2-dihydroxynaphthalene.[2][5][12]

Methodology:

-

Sample Collection:

-

Collect pre-shift and post-shift urine samples from personnel.

-

Store samples at -20°C until analysis.

-

-

Sample Preparation (Enzymatic Hydrolysis):

-

Thaw urine samples and centrifuge to remove sediment.

-

Take an aliquot of the supernatant and adjust the pH to 5.0 with acetate (B1210297) buffer.

-

Add β-glucuronidase/arylsulfatase to hydrolyze the conjugated metabolites.

-

Incubate the mixture at 37°C for at least 4 hours.

-

-

Extraction:

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the deconjugated metabolites.

-

-

Analysis:

-

Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantify the concentration of naphthols and 1,2-dihydroxynaphthalene against certified standards.

-

A significant increase in post-shift urinary metabolite levels compared to pre-shift levels indicates occupational exposure.[2]

-

Dermal Exposure Assessment (Hypothetical Protocol)

This protocol, adapted from general patch testing procedures, outlines a method to assess the potential for dermal irritation or sensitization from this compound powder.

Methodology:

-

Preparation of Test Substance:

-

Prepare a dilute solution or suspension of this compound in a suitable, non-irritating vehicle (e.g., petrolatum) at a low, non-irritating concentration.

-

-

Patch Application:

-

Apply a small amount of the prepared substance to a patch test chamber.

-

Apply the patch to a clear area of skin on the upper back of the subject.

-

Leave the patch in place for 48 hours. The subject should avoid getting the area wet.

-

-

Reading and Interpretation:

-

Remove the patch after 48 hours and mark the site.

-

Read the test site for any skin reaction (e.g., redness, swelling, vesicles) at 48 hours and again at 96 hours.

-

A positive reaction indicates potential for dermal irritation or allergic contact dermatitis.

-

Risk Assessment Workflow

A systematic risk assessment should be conducted before working with this compound.

Caption: Risk assessment workflow for handling this compound.

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste.[5] Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[5]

This technical guide is intended to provide comprehensive safety information for trained professionals. It is not a substitute for a thorough understanding of the material's Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols.

References

- 1. NAPHTHALENE | Occupational Safety and Health Administration [osha.gov]

- 2. Validity of different biomonitoring parameters in human urine for the assessment of occupational exposure to naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ehs.mst.edu [ehs.mst.edu]

- 5. 1,2-dihydroxynaphthalene as Biomonitoring of Occupational Exposure to Naphthalene | The Indonesian Journal of Occupational Safety and Health [e-journal.unair.ac.id]

- 6. Proposal of a new risk assessment method for the handling of powders and nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osha.gov [osha.gov]

- 8. offices.austincc.edu [offices.austincc.edu]

- 9. Biological Monitoring of Blood Naphthalene Levels as a Marker of Occupational Exposure to PAHs among Auto-Mechanics and Spray Painters in Rawalpindi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijcom.org [ijcom.org]

- 13. gov.uk [gov.uk]

- 14. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. dl.novachem.com.au [dl.novachem.com.au]

- 17. static.igem.org [static.igem.org]

- 18. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 19. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]

A Technical Guide to the Solubility of Naphthalene-d8 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Naphthalene-d8, a deuterated polycyclic aromatic hydrocarbon, in various organic solvents. Understanding the solubility of this compound is critical for its application as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), which are pivotal in drug development and environmental analysis.

Data Presentation: Solubility of Naphthalene (B1677914) in Organic Solvents

The following table summarizes the quantitative solubility data for naphthalene in various organic solvents at different temperatures. This data is intended to be a strong proxy for the solubility of this compound.

| Solvent | Temperature (°C) | Solubility |

| Acetic Acid | 6.75 | 6.8 g/100 g[1] |

| 21.5 | 13.1 g/100 g[1][2] | |

| 42.5 | 31.1 g/100 g[1][2] | |

| 60 | 111 g/100 g[1][2] | |

| Acetone | Ambient | Soluble[3][4] |

| Benzene | Ambient | Soluble[4][5] |

| Butyric Acid | 6.75 | 13.6 g/100 g[1][2] |

| 21.5 | 22.1 g/100 g[1][2] | |

| 60 | 131.6 g/100 g[1][2] | |

| Carbon Disulfide | Ambient | 83.3 g/100 ml[1] |

| Ambient | Very Soluble[5] | |

| Carbon Tetrachloride | Ambient | Soluble[1] |

| Chloroform | 0 | 19.5 g/100 g[1][2] |

| 25 | 35.5 g/100 g[1][2] | |

| 40 | 49.5 g/100 g[1][2] | |

| 70 | 87.2 g/100 g[1][2] | |

| Ambient | Soluble[3] | |

| Diethyl Ether | Ambient | Very Soluble[4][5] |

| Dimethyl Sulfoxide (DMSO) | Ambient | 40 g/100 mL[6] |

| Ethanol | 0 | 5 g/100 g[1][2] |

| 25 | 11.3 g/100 g[1][2] | |

| 40 | 19.5 g/100 g[1][2] | |

| 70 | 179 g/100 g[1][2] | |

| Ambient | Soluble[3][4] | |

| Hexane | 25 | 0.1168 (mole fraction)[7] |

| Methanol | Ambient | Soluble[4] |

| Toluene | Ambient | Soluble[1] |

Note: The data presented in this table is for non-deuterated naphthalene and should be considered a close approximation for this compound. For applications requiring high precision, experimental determination of solubility is recommended.

Experimental Protocols for Precise Solubility Determination of this compound

For researchers requiring exact solubility data of this compound in specific organic solvents, the following experimental protocols, based on the widely accepted shake-flask method for determining thermodynamic equilibrium solubility, are provided.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: High-purity organic solvents of interest

-

Apparatus:

-

Analytical balance (±0.1 mg or better)

-

Glass vials or flasks with screw caps

-

Constant temperature incubator shaker or water bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vortex mixer

-

Shake-Flask Solubility Determination Protocol

This method measures the equilibrium solubility, which is the maximum concentration of a compound in a solvent at a specific temperature when the solution is in equilibrium with the solid compound.

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer increases).

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker.

-

Allow the vials to stand at the same constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully aspirate the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification of Solute Concentration

The concentration of this compound in the filtered saturated solution can be determined using either HPLC or UV-Vis spectrophotometry.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the same solvent used for the solubility experiment.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations that is expected to bracket the solubility of this compound.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for this compound. This will typically involve a reverse-phase C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The UV detector should be set to a wavelength where this compound has strong absorbance (e.g., around 254 nm).

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample solution and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. The solubility is typically reported in mg/mL or mol/L.

-

-

Preparation of Standard Solutions:

-

Follow the same procedure as for HPLC to prepare a stock solution and a series of calibration standards of this compound in the solvent of interest.

-

-

UV-Vis Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution.

-

Measure the absorbance of each calibration standard at the λmax to generate a calibration curve of absorbance versus concentration.

-

Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility of this compound

Caption: Key factors influencing the solubility of this compound in organic solvents.

References

- 1. Naphthalene - Sciencemadness Wiki [sciencemadness.org]

- 2. Naphthalene - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Naphthalene CAS#: 91-20-3 [m.chemicalbook.com]

- 5. infoplease.com [infoplease.com]

- 6. researchgate.net [researchgate.net]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

Naphthalene-d8: A Comprehensive Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Naphthalene-d8, a deuterated analog of naphthalene (B1677914). It is a crucial tool in various scientific disciplines, particularly in analytical and metabolic studies. This document details its fundamental properties, common applications, and relevant experimental methodologies.

Core Molecular and Physical Properties

This compound is a polycyclic aromatic hydrocarbon in which all eight hydrogen atoms have been replaced by deuterium. This isotopic substitution is key to its utility in research, primarily as an internal standard for mass spectrometry-based quantification of naphthalene and other related compounds.

Summary of Physicochemical Data

The essential physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| Chemical Formula | C₁₀D₈ | [1][2] |

| Molecular Weight | 136.22 g/mol | [2][3][4][5] |

| CAS Number | 1146-65-2 | [1][6] |

| Appearance | White crystalline powder or crystals | [1][7] |

| Melting Point | 80-82 °C | [1][7] |

| Boiling Point | 218 °C | [1][7] |

| Isotopic Purity | Typically ≥98 atom % D | [8][9] |

| Vapor Pressure | 0.03 mmHg at 25 °C | [7] |

| Vapor Density | 4.4 (vs air) | [7] |

Applications in Scientific Research

The primary application of this compound is as an internal standard in analytical chemistry. Its chemical similarity to naphthalene, combined with its distinct mass, allows for precise quantification in complex matrices.

Use as an Internal Standard in Mass Spectrometry

This compound is frequently employed as an internal standard for the analysis of polycyclic aromatic hydrocarbons (PAHs) in various samples, including environmental and biological matrices. For instance, it has been used for the quantification of naphthalene in olive oil and for the analysis of urinary naphthalene metabolites.[10][11] The use of a deuterated standard helps to correct for analyte loss during sample preparation and for variations in instrument response.

A typical experimental workflow for using this compound as an internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is outlined below.

References

- 1. This compound CAS#: 1146-65-2 [m.chemicalbook.com]

- 2. Naphthalene (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-365-5 [isotope.com]

- 3. Naphthalene (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-365-10 [isotope.com]

- 4. This compound (CAS 1146-65-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound, for NMR, 98+ atom % D 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | 1146-65-2 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound, for NMR, 98+ atom % D 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound, for NMR, 98+ atom % D 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 10. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: The Use of Naphthalene-d8 as an Internal Standard in GC-MS Analysis

Introduction